Selectivity: VB124 vs. Syrosingopine (Dual MCT1/MCT4 Inhibitor)
VB124 demonstrates superior MCT4 selectivity compared to Syrosingopine, a commonly used dual MCT1/MCT4 inhibitor. In direct comparison, VB124's MCT1 IC50 is 24,000 nM, while Syrosingopine's MCT1 IC50 is 2,500 nM, resulting in a >9-fold difference in MCT1 off-target activity [1][2]. This differential selectivity is critical for experiments where MCT1 co-expression could confound results. VB124's MCT4 selectivity index (>2700) is substantially higher than Syrosingopine's (62.5), making VB124 the preferred reagent for isolating MCT4-specific effects [1].
| Evidence Dimension | MCT1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 24,000 nM (24 µM) |
| Comparator Or Baseline | Syrosingopine: 2,500 nM (2.5 µM) |
| Quantified Difference | VB124's MCT1 IC50 is 9.6-fold higher (less potent), demonstrating superior selectivity |
| Conditions | MCT1-expressing BT20 cells (lactate export assay) |
Why This Matters
Procurement of VB124 ensures experimental outcomes can be confidently attributed to MCT4 inhibition, avoiding data misinterpretation caused by concurrent MCT1 blockade.
- [1] Cluntun AA, Badolia R, Lettlova S, Parnell KM, Shankar TS, Diakos NA, et al. The pyruvate-lactate axis modulates cardiac hypertrophy and heart failure. Cell Metabolism. 2021;33(3):629-648.e10. View Source
- [2] Benjamin D, Robay D, Hindupur SK, Pohlmann J, Colombi M, El-Shemerly M, et al. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin in Cancer Cells. Cell Reports. 2018;25(11):3047-3058.e4. View Source
